molecular formula C10H10N2O3S2 B2405234 {[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid CAS No. 1225153-86-5

{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid

Cat. No.: B2405234
CAS No.: 1225153-86-5
M. Wt: 270.32
InChI Key: GKXUMDDGCRFKTF-UHFFFAOYSA-N
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Description

{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid is a chemical compound belonging to the class of thieno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[_{{{CITATION{{{1{Synthesis and biological evaluation of novel series of thieno2,3-d ...[{{{CITATION{{{_2{Preparation and biological properties of 2-thio-containing pyrimidines ...](https://link.springer.com/article/10.1007/s10593-017-2048-2).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid typically involves the following steps:

  • Formation of the Thieno[2,3-d]pyrimidine Core: : This can be achieved through cyclization reactions involving appropriate precursors.

  • Introduction of the Methyl Group: : The methyl group at the 6-position is introduced using reagents like methyl iodide[_{{{CITATION{{{_1{Synthesis and biological evaluation of novel series of thieno2,3-d ....

  • Attachment of the Sulfanyl Group: : The sulfanyl group is introduced using reagents like thiourea or thioacetamide.

  • Final Acylation: : The acetic acid moiety is introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the sulfanyl group to a sulfoxide or sulfone.

  • Reduction: : Reduction reactions can reduce the compound to simpler derivatives.

  • Substitution: : Substitution reactions can replace the sulfanyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used under acidic or neutral conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones are common products.

  • Reduction: : Reduced derivatives with different functional groups.

  • Substitution: : A wide range of substituted derivatives depending on the reagents used.

Scientific Research Applications

{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its antimicrobial and anticancer properties[_{{{CITATION{{{_1{Synthesis and biological evaluation of novel series of thieno2,3-d ....

  • Medicine: : Potential therapeutic agent for treating infections and cancer[_{{{CITATION{{{_1{Synthesis and biological evaluation of novel series of thieno2,3-d ....

  • Industry: : Employed in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

{[(6-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetic acid is unique due to its specific structural features and biological activities. Similar compounds include:

  • Thieno[2,3-d]pyrimidines: : Other derivatives with different substituents and functional groups.

  • Sulfanyl-containing compounds: : Compounds with similar sulfanyl groups but different core structures.

These compounds may have varying degrees of biological activity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S2/c1-5-2-6-9(15)11-7(12-10(6)17-5)3-16-4-8(13)14/h2H,3-4H2,1H3,(H,13,14)(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXUMDDGCRFKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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